N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxalamide moiety
Mechanism of Action
Target of Action
Piperazine derivatives often interact with histamine H1 receptors . These receptors play a crucial role in allergic reactions, and blocking them can help alleviate allergy symptoms .
Mode of Action
Piperazine derivatives, such as the compound , likely act as antagonists at the H1 receptor . This means they bind to the receptor and prevent it from being activated by histamine, thereby reducing allergic reactions .
Biochemical Pathways
The primary pathway affected by H1 receptor antagonists is the histamine signaling pathway . By blocking the H1 receptor, these compounds prevent histamine from triggering an allergic response .
Result of Action
The primary result of H1 receptor antagonism is a reduction in allergy symptoms . This can include a decrease in inflammation, itching, and other allergic responses .
Action Environment
The efficacy and stability of piperazine derivatives can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all impact the action of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylpiperazine with an appropriate alkylating agent to introduce the ethyl group.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the oxalamide moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to investigate the role of piperazine derivatives in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: Another piperazine derivative with similar structural features.
1-(3-trifluoromethylphenyl)piperazine: Known for its use in combination with other compounds for enhanced effects.
Uniqueness
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl substitution is particularly noteworthy for its potential to enhance receptor binding and activity.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-17(18-5-3-2-4-6-18)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)20-9-7-19(23)8-10-20/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAFUCKLLBECDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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